2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a bromophenyl group, a sulfonylamino group, and a hydroxyphenylpropanoic acid moiety
Preparation Methods
The synthesis of 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to introduce the bromine atom.
Sulfonylation: The bromophenyl intermediate undergoes sulfonylation to attach the sulfonylamino group.
Hydroxylation and Propanoic Acid Formation: The final steps involve hydroxylation and the formation of the propanoic acid moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid involves its interaction with molecular targets and pathways. The sulfonylamino group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also play a role in binding to specific sites on biomolecules, affecting their function.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-[(4-Bromophenyl)sulfonylamino]-3-methylbutanoic acid: This compound has a similar sulfonylamino and bromophenyl structure but differs in the alkyl chain length.
2-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid: This compound features a naphthyl group instead of a phenyl group, leading to different chemical properties and applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c16-11-6-8-12(9-7-11)23(21,22)17-13(15(19)20)14(18)10-4-2-1-3-5-10/h1-9,13-14,17-18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFVJBIKOKRULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.